molecular formula C18H14O3 B8672411 5-[4-(Benzyloxy)phenyl]-2-furaldehyde

5-[4-(Benzyloxy)phenyl]-2-furaldehyde

Cat. No.: B8672411
M. Wt: 278.3 g/mol
InChI Key: ZRGMZWBOPHDROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Benzyloxy)phenyl]-2-furaldehyde is a furan-carboxaldehyde derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a furan ring linked to a benzyloxyphenyl moiety, a structural motif present in various biologically active molecules. The benzyloxyphenyl group is a recognized pharmacophore in the development of therapeutic agents for neurodegenerative diseases . Specifically, research indicates that compounds containing this structural element can function as potent and selective monoamine oxidase-B (MAO-B) inhibitors . MAO-B is a key enzyme target for Parkinson's disease, and its inhibition can elevate dopamine levels and reduce oxidative stress in the brain . Furthermore, the structural framework of this compound suggests potential as a multi-target-directed ligand (MTDL), a valuable strategy for addressing complex diseases. Beyond neuroscience, the furfural core makes it a versatile synthetic intermediate for constructing more complex heterocyclic systems or for use in polymer and materials science. Researchers can use this compound to explore structure-activity relationships or as a building block for developing novel inhibitors and probes. Handle with care in a laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

5-(4-phenylmethoxyphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C18H14O3/c19-12-17-10-11-18(21-17)15-6-8-16(9-7-15)20-13-14-4-2-1-3-5-14/h1-12H,13H2

InChI Key

ZRGMZWBOPHDROI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(O3)C=O

Origin of Product

United States

Condensation Reactions:the Aldehyde Functionality Readily Participates in Condensation Reactions.

Biginelli Reaction: Experimental work on 5-aryl-2-furaldehydes has shown their successful participation in the Biginelli reaction to synthesize tetrahydropyrimidinones. researchgate.net It is predicted that 5-[4-(Benzyloxy)phenyl]-2-furaldehyde would undergo a similar multicomponent reaction with a β-ketoester (like ethyl acetoacetate) and urea (B33335) or thiourea, catalyzed by a Lewis or Brønsted acid. Computational modeling of this reaction would likely show the initial condensation of the aldehyde with urea to form an N-acyliminium ion intermediate, which then undergoes nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration. The electron-donating benzyloxy group might slightly influence the rate-determining step by affecting the stability of the iminium ion intermediate.

Knoevenagel and Aldol Condensations: This compound is also a prime candidate for Knoevenagel condensation with active methylene (B1212753) compounds and Aldol-type condensations. The reaction pathway would involve the base-catalyzed deprotonation of the active methylene compound, followed by nucleophilic addition to the aldehyde's carbonyl carbon and subsequent dehydration.

Catalytic Hydrodeoxygenation Hdo :furan Derivatives Are Important Platform Molecules Derived from Biomass, and Their Upgrading Via Hdo is a Significant Area of Research. Theoretical Studies on the Hdo of Furfural and Its Derivatives over Various Metal Catalysts E.g., Mos₂, Ru Based Have Been Performed.nih.govrsc.orgthese Studies Predict That the Reaction Can Proceed Through Different Pathways, Including Hydrogenation of the Aldehyde Group to an Alcohol, Followed by Hydrogenolysis of the C O Bond, or Direct Hydrogenolysis of the Aldehyde Group. for 5 4 Benzyloxy Phenyl 2 Furaldehyde, Computational Models Would Likely Predict That a Bifunctional Catalyst with Both Hydrogenation and Acidic Sites Would Be Effective. the Benzyloxy Group is Not Expected to Be Cleaved Under Typical Hdo Conditions Focused on the Furan Ring and Aldehyde, Though More Forcing Conditions Could Lead to Debenzylation.

The predicted pathways for the catalytic hydrodeoxygenation are summarized in the table below, based on analogies with furfural (B47365) and 5-hydroxymethylfurfural.

Predicted HDO PathwayIntermediate(s)Final Product(s)Catalyst Type Prediction
Aldehyde Hydrogenation5-[4-(Benzyloxy)phenyl]furan-2-yl)methanol2-methyl-5-[4-(benzyloxy)phenyl]furanMetal catalyst (e.g., Ru, Pd)
Furan (B31954) Ring Hydrogenation5-[4-(Benzyloxy)phenyl]tetrahydrofuran-2-carbaldehyde(5-[4-(Benzyloxy)phenyl]tetrahydrofuran-2-yl)methanolBimetallic or supported metal catalysts
Complete DeoxygenationMultiple intermediates1-(benzyloxy)-4-(pentyl)benzeneRequires harsh conditions and highly active catalysts

Oxidation:the Aldehyde Group Can Be Oxidized to a Carboxylic Acid. Computational Studies on the Catalytic Oxidation of Furfural Derivatives Highlight the Role of the Catalyst and Support in Determining Selectivity.nih.govfor 5 4 Benzyloxy Phenyl 2 Furaldehyde, Selective Oxidation to 5 4 Benzyloxy Phenyl 2 Furoic Acid Would Be the Expected Outcome Under Mild Oxidizing Conditions.

Predicted Influence on Catalytic Pathways

The 4-(benzyloxy)phenyl substituent is expected to influence catalytic pathways through both electronic and steric effects.

Effect TypePredicted Influence on Catalytic Pathways
Electronic The electron-donating nature of the benzyloxy group enhances the electron density of the furan (B31954) ring. This can affect the adsorption of the molecule onto a catalyst surface. For electrophilic attack on the furan ring, this increased electron density would be activating. For reactions involving the aldehyde, the slightly reduced electrophilicity of the carbonyl carbon could affect reaction rates.
Steric The bulkiness of the benzyloxy group can introduce steric hindrance, potentially influencing the regioselectivity of reactions and the orientation of the molecule on a catalyst surface. This could favor catalysts with larger pores or more accessible active sites.

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 4 Benzyloxy Phenyl 2 Furaldehyde

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 5-[4-(Benzyloxy)phenyl]-2-furaldehyde, a full suite of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement.

Unambiguous Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aldehydic proton of the furan (B31954) ring is anticipated to be the most downfield signal, typically appearing in the range of δ 9.5-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the furan ring, being part of an electron-rich aromatic system, would likely resonate in the aromatic region, with their exact chemical shifts influenced by the neighboring substituents. The benzylic protons (-CH₂-) would appear as a characteristic singlet, typically around δ 5.0-5.5 ppm. The protons of the two phenyl rings will produce a complex multiplet pattern in the aromatic region, generally between δ 7.0 and 8.0 ppm.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The carbonyl carbon of the aldehyde is expected to be the most downfield signal, appearing around δ 175-185 ppm. The carbons of the furan and phenyl rings will resonate in the aromatic region (δ 110-160 ppm). The benzylic carbon will have a characteristic chemical shift in the range of δ 70-80 ppm. The specific chemical shifts would be influenced by the electronic effects of the substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde H9.65-
Furan H-37.30122.0
Furan H-46.80110.0
Benzyloxy -CH₂-5.1570.5
Phenyl H (para-substituted)7.80 (d), 7.10 (d)160.0 (C-O), 130.0, 125.0, 115.0
Benzyl (B1604629) Phenyl H7.30-7.50 (m)136.0, 129.0, 128.5, 128.0
Aldehyde C-178.0
Furan C-2-153.0
Furan C-5-158.0

Note: These are predicted values based on known chemical shift ranges for similar functional groups and may vary from experimental values.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity Determination

To definitively assign the proton and carbon signals and to establish the connectivity of the molecular framework, a series of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings. For instance, correlations would be expected between the adjacent protons on the furan ring and within the phenyl rings, helping to trace the connectivity of the spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the benzylic proton signal would show a correlation to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule. For example, the aldehydic proton would be expected to show a correlation to the C-2 and C-3 carbons of the furan ring. The benzylic protons would show correlations to the carbons of the attached phenyl ring and the oxygen-bearing carbon of the other phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would be expected between protons that are close to each other in space, even if they are not directly bonded. For instance, correlations between the benzylic protons and the ortho-protons of the adjacent phenyl ring would be anticipated, providing insights into the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₈H₁₄O₃), the calculated exact mass is 278.0943 Da. An HRMS measurement would be expected to yield a mass value very close to this, confirming the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. Upon electron ionization, the molecular ion peak [M]⁺ at m/z 278 would be observed. Key fragmentation pathways would likely involve the cleavage of the benzylic ether bond, which is a relatively weak point in the molecule.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Structure Fragmentation Pathway
278[C₁₈H₁₄O₃]⁺Molecular Ion
187[C₁₁H₇O₂]⁺Loss of the benzyl radical (•CH₂Ph)
91[C₇H₇]⁺Formation of the tropylium (B1234903) ion from the benzyl fragment
107[C₇H₇O]⁺Cleavage of the ether bond with charge retention on the benzyloxy fragment
171[C₁₁H₇O]⁺Loss of CO from the [M-C₇H₇]⁺ fragment

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H stretchAromatic (furan and phenyl rings)
~2850 & ~2750C-H stretchAldehyde
~1700-1680C=O stretchAldehyde (conjugated)
~1600, ~1500, ~1450C=C stretchAromatic (furan and phenyl rings)
~1250 & ~1050C-O stretchAryl ether

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the furan ring, the phenyl ring, and the aldehyde carbonyl group, is expected to give rise to strong UV absorption. Furan and its derivatives are known to exhibit intense absorption bands in the UV region. For instance, 2-furaldehyde shows a strong absorption maximum (λmax) around 277 nm. mdpi.com The presence of the additional benzyloxyphenyl substituent at the 5-position would likely cause a bathochromic (red) shift in the absorption maximum due to the extension of the conjugated π-system. The primary electronic transitions would be of the π → π* type, characteristic of conjugated systems.

Predicted UV-Vis Absorption Data for this compound

λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Electronic Transition
~280-320Highπ → π*

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For a molecule like this, which is achiral, the analysis would focus on the planarity of the furan and phenyl rings and the relative orientation of the benzyloxy group. While no crystal structure for the target molecule is currently available, data from a closely related compound, (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol, shows that the molecule is non-planar, with significant dihedral angles between the aromatic rings. uaic.ro A similar non-planar conformation might be expected for this compound in the solid state, influenced by crystal packing forces. The analysis would also reveal intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, which govern the crystal packing arrangement.

Computational Chemistry and Theoretical Investigations of 5 4 Benzyloxy Phenyl 2 Furaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular orbital energies, and other electronic characteristics that govern molecular behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules.

DFT studies on molecules structurally related to 5-[4-(Benzyloxy)phenyl]-2-furaldehyde have been used to optimize molecular geometry and analyze electronic properties. For instance, in a study on a Schiff base, (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol, DFT calculations at the B3LYP/6–311+G(d) level were employed to obtain an optimized structure for comparison with experimental X-ray crystallography data. researchgate.net Such studies confirm that the computed bond lengths and angles are in good agreement with experimental findings, validating the chosen theoretical model.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial descriptors of a molecule's reactivity and kinetic stability. researchgate.net For the aforementioned benzyloxy-phenol derivative, the HOMO-LUMO energy gap was calculated to be 0.1451 atomic units (a.u.), with HOMO and LUMO energies of -5.646 eV and -1.696 eV, respectively. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net These calculations reveal how electron density is distributed, with the HOMO typically localized on electron-rich regions, indicating sites susceptible to electrophilic attack, while the LUMO is on electron-poor regions, indicating sites for nucleophilic attack.

The table below summarizes representative FMO data from a DFT study on a related compound, illustrating the type of information generated.

Molecular OrbitalEnergy (eV)Description
HOMO -5.646Dominated by π-orbital density
LUMO -1.696Mainly composed of σ-density
HOMO-LUMO Gap 3.95Indicates chemical reactivity

Data derived from a study on (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol. researchgate.net

DFT is also applied to investigate reaction mechanisms by calculating the energies of transition states. For example, in a study of the synthesis of (Z)-5-(3′,4′-bis(benzyloxy)benzylidene)furan-2(5H)-one, DFT calculations were used to determine the relative energies of different reaction intermediates, helping to explain the stereoselectivity of the reaction. esisresearch.org

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF) are often used to predict spectroscopic properties. esisresearch.org

These computational approaches are invaluable for interpreting experimental spectra, such as Fourier-transform infrared (FT-IR) and Raman spectra. nih.gov By calculating the vibrational frequencies of a molecule in its optimized geometry, researchers can assign specific spectral bands to the corresponding molecular motions (e.g., stretching, bending). nih.govrsc.org

For example, in studies of benzoxazole (B165842) derivatives, ab initio calculations using the HF/6-31G* basis set were performed to compute vibrational frequencies. esisresearch.orgnih.gov The calculated frequencies often contain systematic errors, so they are typically scaled by a factor (e.g., 0.8929 for HF/6-31G*) to improve agreement with experimental data. nih.gov This combined experimental and theoretical approach allows for a more confident and detailed assignment of the vibrational spectrum. Although specific ab initio spectroscopic studies on this compound are not prominent in the literature, the methodology is well-established for related aromatic and heterocyclic systems.

The following table shows an example of how calculated and experimental vibrational frequencies are compared for a related molecule.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C-H Stretch30503065
C=O Stretch16701685
C-O-C Stretch12501260
Ring Deformation850855

Hypothetical data for illustrative purposes.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides deep insights into electronic properties, molecular modeling and dynamics offer a way to explore the physical movements and interactions of molecules over time, which is crucial for understanding their conformational behavior and interactions with biological targets.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound possesses several rotatable bonds, particularly around the ether linkage and the bond connecting the furan (B31954) and phenyl rings, allowing it to adopt multiple conformations.

Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. This can be achieved by systematically rotating the flexible bonds and calculating the potential energy of each resulting conformer using molecular mechanics or quantum chemical methods. The results can be visualized as a potential energy surface, which maps the energy as a function of geometric parameters like dihedral angles.

Studies on related structures provide insight into the likely conformation. For instance, X-ray crystallography of 2-[4-(benzyloxy)phenyl]-4H-chromen-4-one revealed that the terminal benzene (B151609) rings are significantly twisted relative to the central ring system, with dihedral angles up to 82.02°. rsc.org Similarly, a DFT study on a Schiff base derivative of a benzyloxy-phenol compound showed the molecule to be non-planar, with a dihedral angle of 63.95° between two of its phenyl rings. researchgate.net These findings suggest that this compound is also likely a non-planar molecule, with significant twisting between its aromatic ring systems.

Molecular dynamics (MD) simulations are a powerful tool for studying how a ligand like this compound might interact with a biological target, such as a protein receptor or enzyme. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic view of the ligand-target complex.

The general process involves placing the ligand into the binding site of the target protein (a process known as molecular docking) to generate an initial pose. This complex is then subjected to MD simulation, typically in a simulated aqueous environment, for a duration of nanoseconds to microseconds. The simulation tracks the trajectory of all atoms, revealing how the ligand's position, orientation, and conformation change within the binding site.

These simulations can predict the stability of the binding, identify key intermolecular interactions (like hydrogen bonds, hydrophobic interactions, and π-π stacking), and calculate the binding free energy, which is an estimate of the ligand's binding affinity. chemicalbook.com For example, MD simulations were used to investigate how 5-hydroxymethyl-furfural, a related furan derivative, is solvated and protected by DMSO, revealing preferential coordination that shields the molecule from side reactions. A similar approach could be used to understand how this compound interacts with water molecules or co-solvents in a binding pocket, influencing its binding mode and affinity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are essential in drug discovery and materials science for predicting the activity of new, unsynthesized molecules.

To build a QSAR model for derivatives of this compound, one would first synthesize a library of analogs with varied substituents on the phenyl or furan rings. The biological activity of each compound (e.g., IC₅₀ value against a specific enzyme) would be measured experimentally.

Next, a set of molecular descriptors is calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecular structure, such as:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Topological descriptors: Describing atomic connectivity and branching.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a combination of these descriptors to the observed biological activity. A robust QSAR model should have high statistical quality, typically assessed by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

For instance, a 2D-QSAR study on 5-benzyl-4-thiazolinone derivatives identified descriptors related to ionization potential and molecular shape as being important for predicting anti-influenza activity. Although no specific QSAR models for this compound derivatives are currently published, this methodology could guide the rational design of new, more potent analogs by predicting which structural modifications would enhance a desired biological activity.

Prediction of Reaction Mechanisms and Catalytic Pathways Involving this compound

Computational chemistry and theoretical investigations serve as powerful tools to predict the reactivity and potential transformation pathways of complex organic molecules. In the absence of direct computational studies on this compound, predictions regarding its reaction mechanisms and catalytic pathways can be extrapolated from theoretical investigations on analogous structures, such as 2-furaldehyde, 5-aryl-2-furaldehydes, and molecules bearing a benzyloxy substituent. These studies allow for an informed projection of the electronic and steric influences of the compound's constituent functional groups on its chemical behavior.

The reactivity of this compound is primarily dictated by the interplay of its three key components: the furan ring, the aldehyde group, and the 4-(benzyloxy)phenyl substituent. The aldehyde group is an electrophilic center, susceptible to nucleophilic attack, while the furan ring can participate in various cycloaddition and substitution reactions. The 5-aryl substituent, with its benzyloxy group, significantly modulates the electronic properties of the entire molecule.

Electronic and Steric Influence of the 4-(Benzyloxy)phenyl Group

The benzyloxy group (–OCH₂C₆H₅) attached to the phenyl ring at the para position is generally considered an electron-donating group through resonance, while it exhibits a weak electron-withdrawing inductive effect. Computational studies on substituted aromatic systems have shown that such alkoxy groups increase the electron density of the aromatic ring. This electronic effect is transmitted through the π-system to the furan ring and subsequently to the aldehyde group.

A Density Functional Theory (DFT) study on the researchgate.netresearchgate.net-anionic rearrangement of 2-benzyloxypyridine derivatives indicated that electron-donating groups on the benzene ring decrease the activation energy of the rearrangement. researchgate.net This suggests that the benzyloxy group in this compound would enhance the electron density of the phenyl and furan rings.

Furthermore, computational analyses of para-substituted benzaldehydes have demonstrated a correlation between the electron-donating nature of the substituent and the rotational barrier of the formyl group, which is linked to electronic delocalization. researchgate.net The increased electron density on the furan ring is predicted to slightly decrease the electrophilicity of the aldehyde's carbonyl carbon, potentially lowering its reactivity towards nucleophiles compared to unsubstituted 2-furaldehyde.

From a steric perspective, the benzyloxy group is bulky. This steric hindrance could influence the approach of reactants and catalysts, potentially favoring pathways that are less sterically demanding.

Predicted Reaction Mechanisms

Based on the functional groups present and insights from computational studies on related molecules, several reaction mechanisms can be predicted for this compound.

Biological Modulatory Potentials and Mechanistic Probing of 5 4 Benzyloxy Phenyl 2 Furaldehyde

In Vitro Biological Activity Screening Methodologies

Initial assessment of the biological potential of 5-[4-(Benzyloxy)phenyl]-2-furaldehyde involves a battery of in vitro assays. These methodologies are designed to rapidly screen the compound against a wide array of biological targets, including enzymes and receptors, and to observe its effects on whole cells.

Compounds containing a benzyloxy-phenyl moiety have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of neurotransmitters and involved in neurodegenerative diseases. nih.govresearchgate.net The inhibitory potential of this compound against MAO-B would typically be assessed using established enzymatic assays.

A common method is the kynuramine (B1673886) assay, where the MAO-B enzyme (often from rat brain mitochondria) is incubated with the test compound at various concentrations. nih.gov The assay measures the rate of conversion of a substrate, like kynuramine, into its fluorescent product. A reduction in fluorescence intensity in the presence of the compound indicates inhibition. The results are usually expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. To determine selectivity, the compound is also tested against the MAO-A isoform.

Kinetic studies are then performed to understand the mechanism of inhibition (e.g., competitive, non-competitive) by analyzing the enzyme's reaction rates at different substrate concentrations in the presence and absence of the inhibitor. nih.gov Reversibility is tested through methods like dialysis to see if enzyme activity can be restored after removal of the compound. nih.gov

Table 1: Illustrative MAO-B Inhibition Profile for a Structurally Related Benzyloxy Compound This table presents data for a related benzothiazole (B30560) derivative, 2-(4-(benzyloxy)-5-(hydroxyl) phenyl), to illustrate the type of data generated in such an assay. nih.gov

CompoundMAO-B IC50 (µM)MAO-A IC50 (µM)Selectivity Index (MAO-A/MAO-B)Inhibition ModeReversibility
Compound 3h 0.062>10>161CompetitiveReversible
Safinamide 0.0985.7258.4--
Rasagiline 0.0814.2152.0--

To determine if this compound interacts with specific cellular receptors, radioligand binding assays are a primary screening tool. merckmillipore.com These assays quantify the affinity of a ligand for a receptor. The general principle involves a competitive binding experiment where a radiolabeled ligand with known affinity for a specific receptor (e.g., opioid, cannabinoid, or serotonin (B10506) receptors) is incubated with a preparation of membranes containing that receptor. daneshyari.comnih.gov

The test compound is added in increasing concentrations to compete with the radioligand for the receptor's binding site. The amount of radioligand that remains bound to the receptor is measured after separating the bound from the unbound ligand, typically by filtration. merckmillipore.com A high-affinity test compound will displace the radioligand at low concentrations. The data are used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity. This high-throughput method allows for screening against a large panel of receptors to identify potential molecular targets. sigmaaldrich.com

Cell-based assays provide a more complex biological context to evaluate a compound's effect on cellular functions like cell growth, death (apoptosis), or specific signaling pathways.

A crucial first step is to determine the compound's cytotoxicity to establish a non-lethal concentration range for subsequent experiments. This is often done using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. nih.govnih.gov

Once a suitable concentration range is determined, the effect on cell proliferation can be assessed. For instance, in cancer cell lines, a compound's ability to inhibit cell growth is a key measure of its potential as an anti-cancer agent. nih.gov Assays might involve direct cell counting, or methods like BrdU labeling, which measures DNA synthesis during cell division. nih.gov

Beyond proliferation, specific assays can probe the modulation of signaling pathways. For example, if a compound is hypothesized to have anti-inflammatory effects, its ability to reduce the production of pro-inflammatory cytokines in cells stimulated with an inflammatory agent could be measured using techniques like ELISA. nih.gov

Elucidation of Molecular Targets and Their Biochemical Pathways

When in vitro screening reveals a significant biological effect, the next critical step is to identify the precise molecular target(s) of the compound and understand the broader biochemical pathways it influences.

Affinity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to identify the direct molecular targets of a small molecule within a complex biological sample. nih.gov This technique involves creating a chemical probe based on the structure of the active compound, this compound.

The probe is typically designed with three key features:

The parent compound structure : This provides the binding specificity for the target protein(s).

A photoreactive group : A moiety like a diazirine or benzophenone (B1666685) is incorporated. plos.orgnih.gov Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby protein, effectively "trapping" the target.

A reporter tag : An alkyne or azide (B81097) handle is included, which allows for the subsequent attachment of a reporter molecule (e.g., biotin (B1667282) for affinity purification or a fluorescent dye like Cy5.5 for imaging) via "click chemistry". plos.org

The general workflow involves incubating cells or cell lysates with the probe, exposing the mixture to UV light to induce covalent cross-linking, and then attaching the reporter tag. If biotin is used, the biotin-tagged protein-probe complexes can be isolated from the thousands of other proteins in the lysate using streptavidin-coated beads. The captured proteins are then identified using mass spectrometry. plos.org

Table 2: Common Components of an Affinity-Based Probe

ComponentFunctionExample Moiety
Binding Group Recognizes and binds to the target protein.This compound
Reactive Group Forms a covalent bond with the target upon activation.Diazirine, Benzophenone
Reporter Handle Allows for detection and/or enrichment of the probe-target complex.Alkyne, Azide

While affinity probes identify direct binding partners, transcriptomic and proteomic analyses provide a global view of the cellular response to a compound, revealing which biochemical pathways are altered.

Transcriptomics , often performed using RNA-sequencing (RNA-Seq), measures the expression levels of all genes in a cell. By comparing the transcriptomes of cells treated with this compound to untreated control cells, researchers can identify all the genes that are significantly up- or down-regulated by the compound. nih.gov This list of differentially expressed genes can then be analyzed using bioinformatics tools to identify enrichment in specific biological pathways (e.g., MAPK signaling, apoptosis, metabolic pathways), providing clues about the compound's mechanism of action. nih.gov

Proteomics , using techniques like mass spectrometry, provides a complementary analysis at the protein level. nih.gov Quantitative proteomic methods, such as iTRAQ (isobaric tags for relative and absolute quantitation), can compare the abundance of thousands of proteins between treated and untreated samples. nih.gov This approach can reveal changes in protein levels that result from altered gene expression or from post-transcriptional effects like changes in protein stability. Identifying the proteins whose levels are altered in response to the compound helps to map the affected cellular pathways and corroborate findings from transcriptomic studies.

Together, these "omics" approaches provide a comprehensive, unbiased map of the cellular processes modulated by this compound, guiding further mechanistic studies.

Mechanistic Studies of Intracellular Localization and Cellular Fate

Information regarding the intracellular distribution and subsequent metabolic fate of this compound is not available in the current body of scientific literature. Studies employing techniques such as fluorescence microscopy with tagged compounds or subcellular fractionation followed by analytical quantification, which are essential for determining where a compound localizes within a cell (e.g., cytoplasm, mitochondria, nucleus), have not been reported for this specific molecule.

Furthermore, the metabolic pathways involved in the breakdown or modification of this compound within the cell remain uninvestigated. Research into the biotransformation of related furaldehyde derivatives suggests potential metabolic routes, including oxidation of the aldehyde group to a carboxylic acid or reduction to an alcohol. For instance, 5-hydroxymethyl-2-furaldehyde (HMF), a structurally related compound, is known to be metabolized to 5-hydroxymethyl-2-furoic acid and other metabolites. However, the influence of the bulky benzyloxyphenyl substituent at the 5-position on such metabolic processes for the title compound has not been explored.

Biophysical Characterization of Compound-Biomolecule Interactions (e.g., SPR, ITC)

A critical aspect of understanding a compound's biological activity is the direct characterization of its binding to target biomolecules. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide invaluable quantitative data on binding affinity, kinetics, and thermodynamics.

As of this review, no studies utilizing SPR, ITC, or other biophysical methods to investigate the interaction of this compound with proteins, nucleic acids, or other biological macromolecules have been published. Consequently, there is no empirical data to construct tables of binding affinities (K_D), association/dissociation rate constants (k_a, k_d), or thermodynamic parameters (ΔH, ΔS). Such data would be crucial for identifying specific molecular targets and elucidating the driving forces behind any observed biological effects.

Future Research Trajectories and Academic Outlook for 5 4 Benzyloxy Phenyl 2 Furaldehyde

Advancements in Synthetic Methodologies for Efficient and Sustainable Production

The pursuit of more efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 5-[4-(Benzyloxy)phenyl]-2-furaldehyde, future research will likely focus on optimizing existing methods and exploring novel catalytic systems. Current syntheses of 5-aryl-2-furaldehydes often rely on palladium-mediated cross-coupling reactions, such as the Suzuki coupling. researchgate.net While effective, these methods can be costly and generate metallic waste. Future advancements may center on the development of heterogeneous catalysts that are more easily recovered and recycled. researchgate.net

Moreover, the principles of green chemistry are expected to drive innovation. rsc.org This includes the use of renewable starting materials, such as furfural (B47365) derived from biomass, and the employment of greener solvents and energy sources. numberanalytics.comcatalysis-summit.com Biocatalytic approaches, using enzymes or whole cells, are also gaining traction for the production of furan (B31954) derivatives, offering high selectivity and milder reaction conditions. bohrium.com The development of a one-pot reaction process that integrates multiple synthetic steps could significantly improve the economic viability and efficiency of producing this compound and related compounds. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

In the context of drug discovery, computational screening of furan derivatives against various biological targets is a promising avenue. acs.org AI can help in identifying potential therapeutic applications for this compound by predicting its bioactivity and pharmacokinetic properties. acs.org These computational tools can accelerate the design of new analogs with enhanced efficacy and selectivity, transforming the traditional, often lengthy, process of drug development. jetir.org

Exploration of Novel Biological Targets and Therapeutic Concepts (Conceptual, no clinical data)

Furan derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comorientjchem.orgzenodo.orgutripoli.edu.lyresearchgate.netwisdomlib.orgijabbr.comsemanticscholar.orgscispace.com This provides a fertile ground for exploring the therapeutic potential of this compound. Future research could investigate its efficacy against a range of biological targets. The furan nucleus is considered a versatile scaffold in medicinal chemistry, and slight modifications to its structure can lead to significant changes in biological activity. utripoli.edu.lysemanticscholar.org

Conceptual therapeutic applications for this compound could include its development as an antimicrobial agent, given the known activity of other furan derivatives against various bacterial and fungal strains. researchgate.netmdpi.com Its structural motifs might also lend themselves to the design of novel anti-inflammatory or anticancer agents. researchgate.netmdpi.com The exploration of its mechanism of action at a molecular level will be crucial in identifying specific biological pathways and targets for therapeutic intervention.

Development of the Compound as a Chemical Biology Tool or Probe

The unique photophysical properties of some furan-containing compounds make them attractive candidates for development as chemical biology tools. nih.gov Specifically, the design of fluorescent probes for imaging biological processes is an area of active research. nih.govresearchgate.netresearchgate.netnih.govrsc.org this compound could serve as a scaffold for the synthesis of novel fluorescent probes. By introducing appropriate functional groups, it may be possible to create molecules that exhibit fluorescence upon binding to specific biomolecules or in response to changes in their microenvironment. nih.gov

Such probes could be invaluable for studying cellular processes, tracking the localization of proteins, and diagnosing diseases at an early stage. nih.govnih.gov The development of furan-based probes with high quantum yields, significant Stokes shifts, and minimal cytotoxicity is a key objective in this field. nih.govresearchgate.net

Unexplored Applications in Materials Science or Catalyst Design

The furan ring is a versatile building block for the synthesis of advanced materials, including polymers. numberanalytics.comresearchgate.netwiley-vch.de Furan-based polymers can exhibit unique properties such as high thermal stability and chemical resistance. numberanalytics.comwikipedia.org Future research could explore the polymerization of this compound or its derivatives to create novel polymeric materials. researchgate.net The introduction of the benzyloxyphenyl group may impart specific properties to the resulting polymer, such as altered solubility or thermal behavior. The bifuran moiety, in which two furan rings are directly connected, has been shown to enhance the thermal and mechanical properties of polymers due to its rigidity and extended π-conjugation. acs.org

In the realm of catalysis, furan derivatives are being investigated as ligands for transition metal catalysts. numberanalytics.com The specific electronic and steric properties of this compound could make it a candidate for such applications. catalysis-summit.comfrontiersin.orgnih.govmdpi.com The development of catalysts based on renewable furan feedstocks aligns with the principles of sustainable chemistry. catalysis-summit.comfrontiersin.orgnih.gov

Identification of Knowledge Gaps and Strategic Directions for Future Scholarly Endeavors

Despite the promising avenues of research for this compound, significant knowledge gaps remain. A primary gap is the limited body of research specifically focused on this compound. Much of the current understanding is extrapolated from studies on the broader class of 5-aryl-2-furaldehydes and other furan derivatives.

Strategic directions for future scholarly endeavors should include:

Comprehensive Biological Screening: A systematic evaluation of the biological activities of this compound against a wide range of targets is necessary to uncover its therapeutic potential. researchgate.net

In-depth Mechanistic Studies: For any identified biological activities, detailed mechanistic studies are crucial to understand how the compound exerts its effects at a molecular level.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs will help in identifying the key structural features responsible for its activity and in optimizing its properties. ijabbr.com

Exploration of Material Properties: A thorough investigation into the potential of this compound as a monomer for novel polymers is warranted. researchgate.net

Catalytic Applications: Research into its use as a ligand or catalyst in organic synthesis could open up new applications in sustainable chemistry. numberanalytics.com

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and pave the way for its application in medicine, materials science, and beyond.

Q & A

Basic Questions

Q. What synthetic routes are recommended for 5-[4-(Benzyloxy)phenyl]-2-furaldehyde, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Coupling of 4-(benzyloxy)benzaldehyde with furan precursors via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation .
  • Step 2 : Aldehyde functionalization using oxidizing agents (e.g., MnO₂) under inert conditions.
  • Optimization : Reaction yields improve with controlled temperature (60–80°C), anhydrous solvents (THF/DMF), and palladium catalysts (e.g., Pd(PPh₃)₄) . Purity is enhanced via column chromatography (silica gel, hexane/EtOAc eluent).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies benzyloxy protons (δ 5.0–5.2 ppm) and aldehyde protons (δ 9.8–10.2 ppm). Aromatic furan and phenyl signals appear between δ 6.5–8.0 ppm .
  • Infrared Spectroscopy (IR) : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and benzyl ether C-O (~1250 cm⁻¹).
  • X-ray Crystallography : Resolves steric effects and confirms molecular conformation (e.g., dihedral angles between furan and benzyloxy groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate pharmacological potential?

  • Design :

  • Variation of Substituents : Modify benzyloxy (e.g., halogenation) or furan (e.g., methyl/fluoro groups) to assess bioactivity shifts .
  • Target Validation : Use molecular docking (AutoDock Vina) to predict binding affinity with kinases or GPCRs. Validate via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
    • Data Analysis : Compare IC₅₀ values with computational models to identify critical pharmacophores.

Q. What strategies resolve discrepancies in reported biological activities across studies?

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubChem, EFSA reports) and apply statistical tools (ANOVA, regression) to identify confounding variables (e.g., assay type, cell lines) .
  • In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to correlate structural features with activity variations .

Q. How can stability under varying pH/temperature conditions be assessed, and how are degradation products identified?

  • Methodology :

  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Degradation Analysis : LC-MS/MS identifies oxidation products (e.g., carboxylic acid derivatives) or hydrolysis byproducts (e.g., free phenol).

Q. What functional groups dominate reactivity, and how do they participate in conjugation or derivatization?

  • Key Groups :

  • Aldehyde : Participates in Schiff base formation (e.g., with amines) for prodrug synthesis.
  • Benzyloxy Ether : Susceptible to hydrogenolysis (H₂/Pd-C) for deprotection .
    • Reactivity Screening : Use TLC to track reaction progress; optimize conditions for selective transformations (e.g., protecting group strategies).

Q. How can this compound be applied in material science, particularly for functional materials?

  • Coordination Chemistry : Act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) to synthesize metal-organic frameworks (MOFs). Characterize via UV-Vis and cyclic voltammetry .
  • Optoelectronic Applications : Incorporate into conjugated polymers (e.g., via Heck coupling) to study charge-transfer properties using DFT calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.